![molecular formula C27H18F5N5O4S B607884 5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide CAS No. 1402345-92-9](/img/structure/B607884.png)
5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK-F1 is a novel potent inhibitor of PI4KA.
Wissenschaftliche Forschungsanwendungen
Gaucher Disease Treatment
GSK-F1, as an inhibitor of PI4KIIIα, has been studied for its potential in treating Gaucher Disease . Gaucher Disease is a lysosomal storage disease caused by an insufficiency of the lysosomal enzyme glucocerebrosidase . The disease leads to the excessive lysosomal accumulation of unmetabolized glycolipid substrates, disrupting the structure and function of tissues and organs . GSK-F1 has shown protective effects on cell models treated with conduritol B epoxide (CBE), a Gaucher Disease model inducer .
Hormone Secretion Control
GSK-F1 has been studied for its role in controlling hormone secretion in pituitary cells . The compound is a PI4KA inhibitor, and PI4P, the product of PI4KA, has been found to control hormone secretion in a PI(4,5)P2-independent manner . This suggests that GSK-F1 could potentially influence hormone secretion through its inhibition of PI4KA .
Cancer Research
GSK-F1, as a PI4KA inhibitor, has been used in various assays for cancer research . The compound’s ability to inhibit PI4KA, an enzyme involved in phosphoinositide signaling, could potentially influence cancer cell proliferation and survival .
Prostate Cancer Research
In prostate cancer research, PI4KA expression in tumors has been found to correlate with overall survival . As a PI4KA inhibitor, GSK-F1 could potentially influence this correlation, making it a subject of interest in prostate cancer research .
Drug Development
GSK-F1 is part of a class of PI4K inhibitors that are being studied for their potential in drug development . These inhibitors are being used in various assays, some of which have entered clinical trials .
Immunology
GSK-F1, as a PI4KA inhibitor, could potentially influence the immune system. PI4KA is involved in the production of phosphoinositides, which are important signaling molecules in the immune system . Therefore, GSK-F1 could potentially be used in research studying the immune system .
Wirkmechanismus
Target of Action
GSK-F1, also known as “5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide” or “PI4KA inhibitor-F1”, is primarily targeted against Phosphatidylinositol 4-kinase alpha (PI4KA) . PI4KA is an essential host factor for the replication of multiple RNA viruses .
Mode of Action
GSK-F1 acts as an inhibitor of PI4KA . It interacts with PI4KA and inhibits its activity, thereby preventing the synthesis of phosphatidylinositol 4-phosphate (PI4P), an important intermediate for the synthesis of membrane polyphosphoinositides . This inhibition disrupts the normal functioning of PI4KA and affects the replication of RNA viruses .
Biochemical Pathways
The primary biochemical pathway affected by GSK-F1 is the phosphatidylinositol signaling system . By inhibiting PI4KA, GSK-F1 reduces the levels of PI4P, which in turn affects the synthesis of other membrane polyphosphoinositides. These changes can disrupt various cellular functions regulated by these molecules, including intracellular trafficking and signal transduction .
Result of Action
The primary result of GSK-F1’s action is the inhibition of RNA virus replication . By inhibiting PI4KA, GSK-F1 disrupts the normal functioning of the phosphatidylinositol signaling system, which is crucial for the replication of RNA viruses . This makes GSK-F1 a potential therapeutic agent for diseases caused by RNA viruses.
Eigenschaften
IUPAC Name |
5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRFVAYVUUHQCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F5N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.